2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone

Description

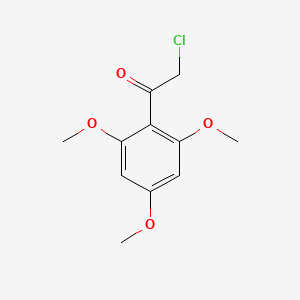

2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone is a halogenated aromatic ketone characterized by a central ethanone backbone substituted with a chlorine atom at the α-position and a 2,4,6-trimethoxyphenyl group at the β-position. Its molecular formula is C₁₁H₁₃ClO₄, with a molecular weight of 260.67 g/mol. The compound’s structure features three methoxy groups in the 2, 4, and 6 positions of the phenyl ring, which confer steric and electronic effects critical to its reactivity and biological activity.

This compound has been studied extensively in medicinal chemistry for its role as a precursor in synthesizing chalcone derivatives with anticancer properties. For instance, derivatives of 2,4,6-trimethoxybenzene, such as (E)-3-phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7), have demonstrated potent antitumor activity in vitro, attributed to the electron-donating methoxy groups enhancing interactions with cellular targets .

Propriétés

IUPAC Name |

2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJFFNYREINBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368700 | |

| Record name | 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35543-30-7 | |

| Record name | 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone typically involves the chlorination of 1-(2,4,6-trimethoxyphenyl)ethanone. One common method is the reaction of 1-(2,4,6-trimethoxyphenyl)ethanone with thionyl chloride (SOCl₂) under reflux conditions, which introduces the chloro group at the alpha position of the ethanone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(2,4,6-trimethoxyphenyl)acetic acid.

Applications De Recherche Scientifique

2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.

Synthetic Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Bioactivity: The 2,4,6-trimethoxy substitution in the parent compound enhances anticancer activity compared to derivatives with fewer methoxy groups (e.g., 2,4-dimethoxy). Methoxy groups improve lipophilicity and membrane permeability, critical for cellular uptake . Hydroxyl groups (e.g., in 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone) introduce hydrogen-bonding capacity, which may enhance interactions with enzymes like cyclooxygenase (COX), explaining its anti-inflammatory activity .

Synthetic Accessibility :

- Compounds with halogen-hydroxyl combinations (e.g., 3-chloro-2-hydroxy-4,6-dimethoxy) require multi-step synthesis, often involving Fries rearrangements or Darzens condensations, with yields as low as 11–23% .

- In contrast, 2,4,6-trimethoxyphenyl derivatives are synthesized more efficiently via Friedel-Crafts acylation, achieving quantitative yields under optimized conditions .

Stability and Reactivity :

- Methoxy-rich derivatives (e.g., 2,4,6-trimethoxy) exhibit higher thermal stability due to reduced electron-withdrawing effects compared to hydroxylated analogues .

- Chlorine substitution at the α-position increases electrophilicity, making the compound reactive toward nucleophiles like amines or hydrazines, a trait exploited in synthesizing hydrazones and pyrazole derivatives .

Key Findings :

- The trimethoxy derivative shows superior anticancer potency compared to its di- or mono-methoxy analogues, likely due to enhanced π-π stacking with DNA or protein targets .

- Chlorophenyl derivatives (e.g., bis-hydrazones) exhibit dual anti-inflammatory and analgesic activities with lower ulcerogenic effects than NSAIDs, attributed to reduced acidity from chloro substitution .

Activité Biologique

2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a trimethoxyphenyl moiety, contributing to its unique reactivity and biological profile. The presence of the chloro group enhances electrophilicity, facilitating interactions with biological targets.

The biological activity of this compound involves its interaction with various molecular targets:

- Protein Interaction : The trimethoxyphenyl group can inhibit tubulin polymerization, which is crucial for cell division.

- Enzyme Inhibition : It may also interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, the compound has been investigated for antimicrobial and antiviral activities. Preliminary studies indicate potential efficacy against various pathogens, although specific data on minimum inhibitory concentrations (MIC) are still needed.

Case Studies

A recent study focused on the synthesis of related compounds demonstrated that modifications in the phenyl group could enhance biological activity. For instance, derivatives with different substituents showed varying degrees of cytotoxicity in cancer cell lines . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Comparative Analysis

When compared to similar compounds such as 1-(2,4,6-trimethoxyphenyl)ethanone and 2,4,6-trimethoxyacetophenone, this compound stands out due to its unique combination of chloro and trimethoxy groups. This distinct structure contributes to its enhanced reactivity and biological activity.

Q & A

Q. What are the established synthetic routes and purification strategies for 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, a related trimethoxyphenyl derivative was synthesized via a Sonogashira coupling reaction between 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one and aryl amines, followed by purification using liquid-liquid extraction and recrystallization (yield: ~80%) . For this compound, chlorination of the parent ketone using reagents like SOCl₂ or PCl₃ under anhydrous conditions is common. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Confirmatory techniques include TLC and HPLC.

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm for OCH₃), carbonyl (δ ~190–200 ppm in ¹³C), and chloro groups.

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z: ~242.6 for C₁₁H₁₃ClO₄⁺).

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (analogous studies used for related compounds) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or methanol. Insoluble in water due to hydrophobic trimethoxyphenyl groups .

- Stability : Stable at room temperature in dark, dry conditions. Degrades under strong UV light or acidic/basic conditions. Store at 4°C in amber vials with desiccants.

Advanced Research Questions

Q. How can reaction conditions (pH, ionic strength) be optimized for biocatalytic applications?

- Methodological Answer :

- Experimental Design :

- pH Optimization : Test phosphate buffer (pH 6.0–8.0). For analogous compounds, pH 7.6 maximized yield (56.2%) while maintaining >99.9% stereoselectivity .

- Ionic Strength : Vary buffer concentration (0.05–0.2 M). Higher ionic strength may reduce enzyme-substrate binding efficiency.

- Table 1 : Example Data for pH Optimization (Hypothetical)

| pH | Yield (%) | ee (%) |

|---|---|---|

| 6.0 | 42.1 | 99.5 |

| 7.0 | 53.8 | 99.9 |

| 7.6 | 56.2 | 99.9 |

| 8.0 | 48.3 | 99.8 |

Q. How to validate potential biological activities (e.g., antitumor, antimicrobial)?

- Methodological Answer :

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid).

- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli).

- Antitumor Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). For structural analogs, IC₅₀ values ranged 10–50 µM .

Q. What computational approaches predict reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilicity of the carbonyl group.

- Molecular Docking : Use AutoDock Vina to simulate binding with tubulin (PDB: 1SA0). Trimethoxyphenyl groups may occupy hydrophobic pockets .

Q. How to resolve contradictions in experimental data (e.g., solubility vs. literature)?

- Methodological Answer :

- Systematic Reproducibility Checks :

Verify solvent purity (e.g., HPLC-grade DMSO).

Control temperature/humidity during solubility tests.

- Cross-Validation : Compare NMR data with synthetic intermediates to confirm structural integrity. For discrepancies in biological activity, validate assay protocols (e.g., cell line authentication).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.